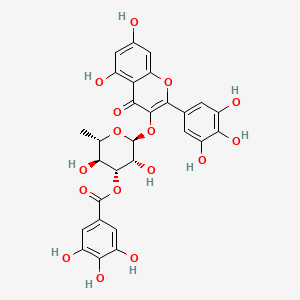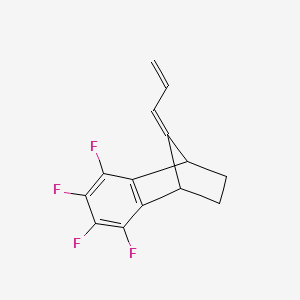
(1-Cyclobutylvinyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Cyclobutylvinyl)benzene is an organic compound with the molecular formula C12H14 It is a derivative of benzene, where a cyclobutylvinyl group is attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclobutylvinyl)benzene typically involves the reaction of cyclobutylmethyl chloride with a suitable base to form the cyclobutylvinyl intermediate, which is then reacted with benzene under Friedel-Crafts alkylation conditions. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
(1-Cyclobutylvinyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Ethyl-substituted benzene.
Substitution: Brominated or nitrated benzene derivatives.
科学研究应用
(1-Cyclobutylvinyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1-Cyclobutylvinyl)benzene involves its interaction with various molecular targets and pathways. The cyclobutylvinyl group can influence the reactivity and binding affinity of the compound, making it a valuable tool in studying molecular interactions and reaction mechanisms .
相似化合物的比较
Similar Compounds
Cyclobutylbenzene: Similar structure but lacks the vinyl group.
Vinylbenzene (Styrene): Contains a vinyl group but lacks the cyclobutyl group.
Cyclohexylbenzene: Contains a cyclohexyl group instead of a cyclobutyl group.
Uniqueness
(1-Cyclobutylvinyl)benzene is unique due to the presence of both a cyclobutyl and a vinyl group attached to the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications .
属性
分子式 |
C12H14 |
|---|---|
分子量 |
158.24 g/mol |
IUPAC 名称 |
1-cyclobutylethenylbenzene |
InChI |
InChI=1S/C12H14/c1-10(12-8-5-9-12)11-6-3-2-4-7-11/h2-4,6-7,12H,1,5,8-9H2 |
InChI 键 |
SZLQQXGZBKFXBV-UHFFFAOYSA-N |
规范 SMILES |
C=C(C1CCC1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diisopropyl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11936711.png)
![2,6-dichloro-N-[4-chloro-3-(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11936716.png)


![1-(2,5-Dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol](/img/structure/B11936750.png)
![(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,16R,19S,22S,25R)-25-acetamido-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B11936757.png)





![1-[[(2R)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2R)-oxiran-2-yl]methylamino]anthracene-9,10-dione](/img/structure/B11936787.png)
![(1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B11936791.png)
![4-Benzyl-1-(1,4-dithiaspiro[4.5]decan-3-ylmethyl)piperidine](/img/structure/B11936796.png)
